(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone
Description
The compound (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone is a thiazolidinone derivative characterized by:
- Core structure: A 4-thiazolidinone ring with a 2-thioxo group.
- Substituents: Position 3: A 2-methoxyethyl group, enhancing hydrophilicity compared to aromatic substituents. Position 5: A (5E)-configured methylene bridge linking the thiazolidinone to a 5-(3-nitrophenyl)furan moiety.
This compound belongs to a class of molecules studied for their diverse pharmacological properties, including antimicrobial, anticancer, and ion channel modulation activities. Its structural features align with known thiazolidinone-based inhibitors, such as CFTRinh-172, but with distinct substituents that may alter specificity and potency .
Properties
IUPAC Name |
(5E)-3-(2-methoxyethyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-23-8-7-18-16(20)15(26-17(18)25)10-13-5-6-14(24-13)11-3-2-4-12(9-11)19(21)22/h2-6,9-10H,7-8H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQKUYHZSGTNT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study Findings :
- A study evaluating various thiazolidinones found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and H460 (lung cancer) with IC₅₀ values ranging from 0.025 to 1.95 μM .
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| MCF-7 | 0.025 |
| MDA-MB-231 | 0.075 |
| H460 | 0.77 |
| SW-620 | 1.95 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways, leading to cell cycle arrest and apoptosis.
- Induction of Oxidative Stress : The presence of nitrophenyl groups is associated with increased oxidative stress in cancer cells, contributing to their cytotoxic effects .
3. Antiviral Activity
Emerging research indicates that thiazolidinones also possess antiviral properties. For instance, derivatives have been tested against various viral pathogens, showing promising results.
Example Findings :
- A derivative similar to the compound exhibited antiviral activity with an IC₅₀ value against BVDV (Bovine Viral Diarrhea Virus) reported at 13 µg/mL .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of thiazolidinone core through cyclization.
- Introduction of methoxyethyl and nitrophenyl substituents via nucleophilic substitution reactions.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Thiazolidinone derivatives exhibit variability in substituents at positions 3 and 5, as well as the electronic nature of the aryl groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- Position 3 Substituents: Alkyl vs. Aryl: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to phenyl () or trifluoromethylphenyl () groups.
Position 5 Substituents :
- Nitrophenyl Position : The 3-nitrophenyl group (target compound) vs. 2-nitrophenyl () alters steric and electronic interactions. The meta-nitro configuration may optimize hydrogen bonding in biological targets.
- Carboxyphenyl (CFTRinh-172) : Introduces acidity, enabling ionic interactions with proteins, which is absent in nitro-substituted analogs .
Table 2: Functional Comparison
Key Insights:
- Nitro Group Impact : The 3-nitrophenyl group in the target compound may confer redox activity, enabling disruption of microbial electron transport chains, similar to nitrofuran derivatives ().
- Lack of Carboxylic Acid : Unlike CFTRinh-172, the absence of a carboxyl group in the target compound may limit its ion channel affinity but expand its selectivity toward other targets.
- Methoxyethyl Group: This substituent could reduce cytotoxicity compared to phenyl or trifluoromethyl groups, as seen in other thiazolidinones .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 3-(2-methoxyethyl)thiazolidinone precursors with 5-(3-nitrophenyl)furan-2-carbaldehyde derivatives. Key steps include:
- Knoevenagel condensation : To form the exocyclic double bond (5E configuration) under basic conditions (e.g., triethylamine in DMF/water mixtures) .
- Solvent optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .
- Yield Optimization : Catalysts such as piperidine or acetic acid improve condensation efficiency, with yields ranging from 60–80% under reflux conditions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of the thioxo-thiazolidinone core, methoxyethyl substituent, and nitrophenyl-furan methylene linkage. Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 4.1 ppm (methoxy group) .
- Mass spectrometry (HRMS) : Validates molecular mass (e.g., [M+H] at m/z 443.08) .
- X-ray crystallography : Resolves stereochemical ambiguities in the exocyclic double bond (5E configuration) .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer :
- HIV-1 fusion inhibition : The compound’s thiazolidinone core and nitrophenyl-furan moiety disrupt gp41 six-helix bundle formation, as shown in molecular docking studies (IC = 2–5 μM) .
- Antimicrobial activity : Preliminary assays against Staphylococcus aureus and E. coli reveal moderate inhibition (MIC = 32–64 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Validate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity discrepancies .
- Molecular Dynamics (MD) simulations : Refine docking models by simulating compound-protein interactions over 100 ns trajectories to identify false-positive binding poses .
- Dose-response assays : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to confirm activity thresholds .
Q. What strategies minimize Z-isomer formation during synthesis of the 5E configuration?
- Methodological Answer :
- Steric control : Use bulky bases (e.g., DBU) to favor the thermodynamically stable E-isomer during Knoevenagel condensation .
- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize the transition state for E-isomer formation .
- Chromatographic monitoring : HPLC with C18 columns (UV detection at 254 nm) tracks isomer ratios in real-time .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Replace the 3-nitrophenyl group with electron-deficient (e.g., 4-CN) or electron-rich (e.g., 4-OCH) substituents to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (thioxo group) and hydrophobic (furan ring) features .
- In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (HEK293 cells) to prioritize analogs .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
